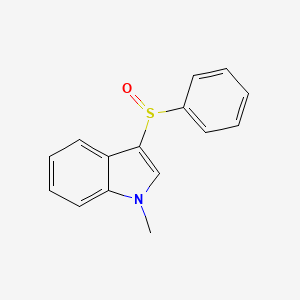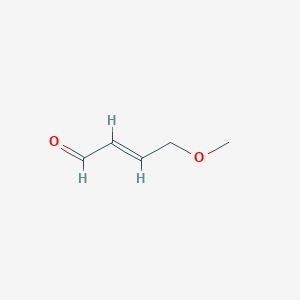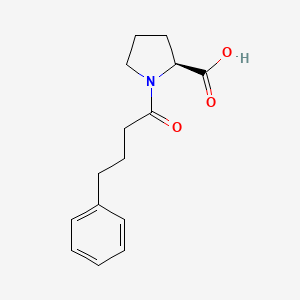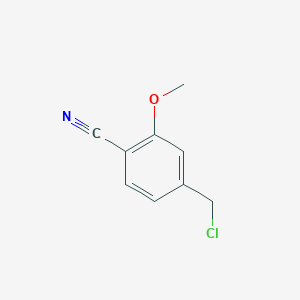
4-(Chloromethyl)-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methoxybenzonitrile: is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzyl chloride, where the benzene ring is substituted with a cyano group (–CN) at the para position and a methoxy group (–OCH3) at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methoxybenzonitrile typically involves the chloromethylation of p-cyano-m-methoxybenzene. This can be achieved through the reaction of p-cyano-m-methoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-(Chloromethyl)-2-methoxybenzonitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of p-cyano-m-methoxybenzyl derivatives.
Oxidation: Formation of p-cyano-m-methoxybenzaldehyde or p-cyano-m-methoxybenzoic acid.
Reduction: Formation of p-cyano-m-methoxybenzylamine.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-2-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of drugs that target specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique functional groups make it a valuable intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methoxybenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The cyano and methoxy groups influence the reactivity and selectivity of these reactions by stabilizing intermediates and transition states.
Comparison with Similar Compounds
p-Methoxybenzylchloride: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
m-Cyanobenzylchloride: Lacks the methoxy group, affecting its solubility and reactivity.
p-Cyano-m-methoxybenzaldehyde: An oxidation product of 4-(Chloromethyl)-2-methoxybenzonitrile, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of both cyano and methoxy groups, which impart distinct electronic and steric effects. These groups enhance the compound’s reactivity and make it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5H2,1H3 |
InChI Key |
QVPHXYAPQNTSRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


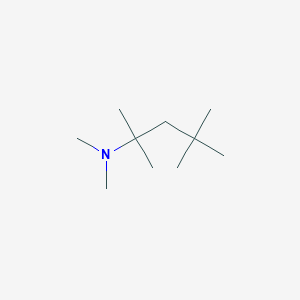
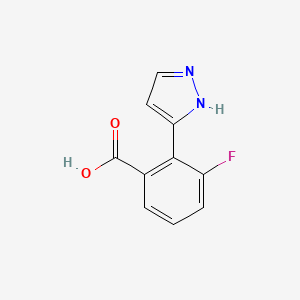
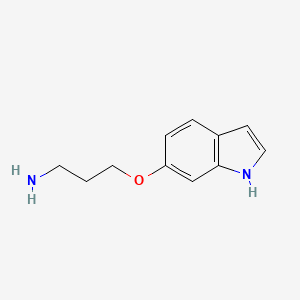

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)

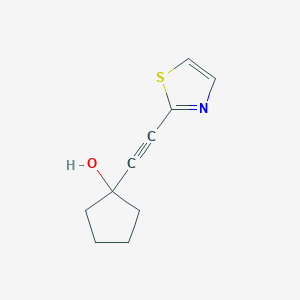
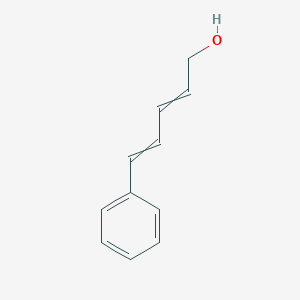
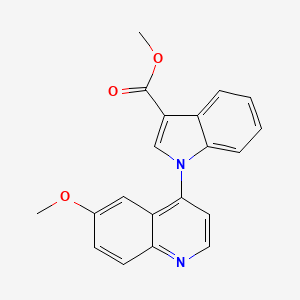
![4-[(2-Nitrophenoxy)methyl]-2-phenyl-1,3-thiazole](/img/structure/B8656704.png)
